![molecular formula C16H15Cl2NOS B3934784 N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3934784.png)
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPT belongs to the class of compounds known as thioamides, which have been found to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has several advantages for lab experiments, including its high purity and yield, and its well-established synthesis method. However, there are also limitations to its use in lab experiments. N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood. In addition, N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide is a reactive compound that requires careful handling and storage.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide. One area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to explore its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide and its potential side effects. Finally, research is needed to optimize the synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide to improve its purity and yield, and to develop new derivatives of N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide with enhanced biological activities.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-10-3-6-13(9-15(10)18)19-16(20)11(2)21-14-7-4-12(17)5-8-14/h3-9,11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPBQCIGHEBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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